molecular formula C18H11N3O6 B11705229 (8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione

(8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione

Cat. No.: B11705229
M. Wt: 365.3 g/mol
InChI Key: XTIMNPAFSMTFDY-UHFFFAOYSA-N
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Description

(8E)-4-METHYL-8-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furochromene core and a nitrophenyl hydrazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-4-METHYL-8-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves the condensation of 3-nitrophenylhydrazine with a suitable furochromene derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(8E)-4-METHYL-8-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative, while oxidation could produce nitroso or nitro compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (8E)-4-METHYL-8-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is not well understood, but it is likely to involve interactions with molecular targets such as enzymes or receptors. The nitrophenyl hydrazone moiety may play a key role in these interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (8E)-4-METHYL-8-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE apart from similar compounds is its unique combination of a furochromene core and a nitrophenyl hydrazone moiety. This structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H11N3O6

Molecular Weight

365.3 g/mol

IUPAC Name

9-hydroxy-4-methyl-8-[(3-nitrophenyl)diazenyl]furo[2,3-h]chromen-2-one

InChI

InChI=1S/C18H11N3O6/c1-9-7-14(22)27-17-12(9)5-6-13-15(17)16(23)18(26-13)20-19-10-3-2-4-11(8-10)21(24)25/h2-8,23H,1H3

InChI Key

XTIMNPAFSMTFDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)N=NC4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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